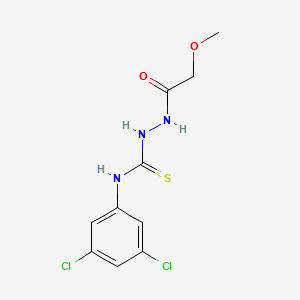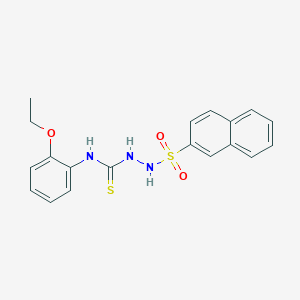![molecular formula C18H9BrClNO2S B4694229 (4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one](/img/structure/B4694229.png)
(4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one
Übersicht
Beschreibung
(4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one is a complex organic compound that features a combination of bromophenyl, chlorobenzothiophene, and oxazol-5-one moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazol-5-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzothiophene moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Bromination and chlorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole derivatives.
Reduction: Reduction reactions may target the bromophenyl or chlorobenzothiophene moieties, resulting in dehalogenated products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl and chlorobenzothiophene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl₃) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could lead to dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in medicinal chemistry or materials science. For instance, in a biological setting, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one
- (4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-thiazol-5-one
- (4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-imidazol-5-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer different pharmacological profiles or material properties, making it valuable for targeted research and development.
Eigenschaften
IUPAC Name |
(4E)-4-[(3-bromophenyl)methylidene]-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClNO2S/c19-11-5-3-4-10(8-11)9-13-18(22)23-17(21-13)16-15(20)12-6-1-2-7-14(12)24-16/h1-9H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFKBKBDWHCFE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC(=CC4=CC(=CC=C4)Br)C(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=N/C(=C/C4=CC(=CC=C4)Br)/C(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4694146.png)
![1-(3-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4694151.png)
![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)
![6-bromo-N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B4694166.png)

![2-(4-fluorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B4694184.png)
![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4694193.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B4694196.png)
![METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4694198.png)
![METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4694209.png)

![3-[4-(4-chloro-3-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4694218.png)
![1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane](/img/structure/B4694237.png)
![2-[benzenesulfonyl(methyl)amino]-N-(3-iodophenyl)acetamide](/img/structure/B4694238.png)
